tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate
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Overview
Description
tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-aminoethyl)carbamate: This compound has a similar structure but with an ethyl group instead of a cyclopropyl group.
tert-butyl N-[2-(aminomethyl)cyclopropyl]methylcarbamate: This compound has a methyl group attached to the cyclopropyl ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGHIIXUHRJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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